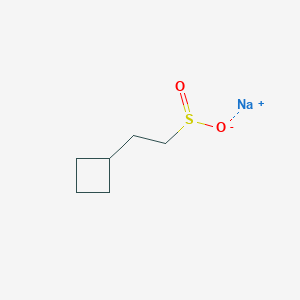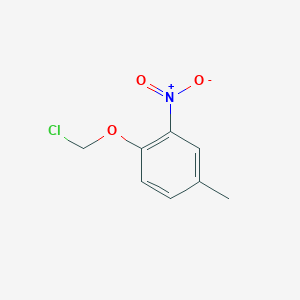
1-(Chloromethoxy)-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methyl-2-nitrophenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-(Chloromethoxy)-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-4-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The chloromethoxy group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and influence biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-2-nitroanisole:
1-(Chloromethoxy)-4-methylbenzene: Does not have the nitro group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
1-(chloromethoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
NLHXFHVBRRTXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


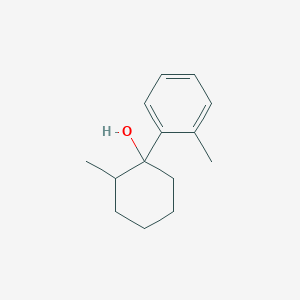
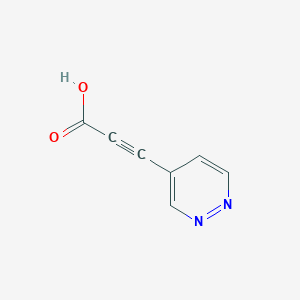
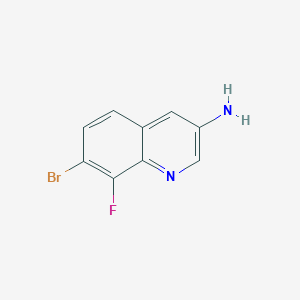
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


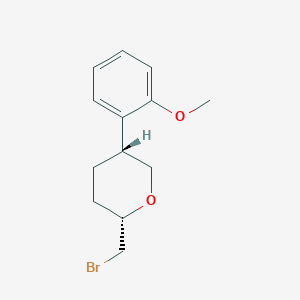
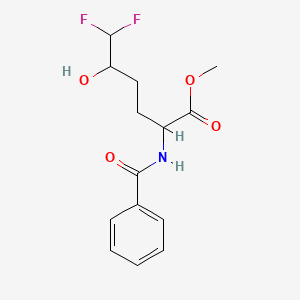
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)
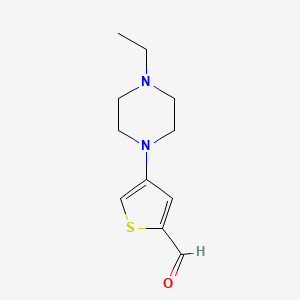
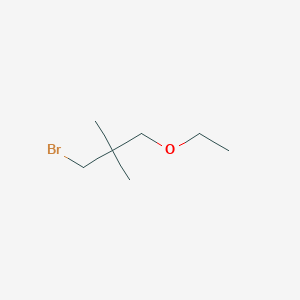
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
